molecular formula C14H14N2O2 B5285556 N-[5-(Acetylamino)-1-naphthyl]acetamide

N-[5-(Acetylamino)-1-naphthyl]acetamide

Cat. No.: B5285556
M. Wt: 242.27 g/mol
InChI Key: ULUIRSHKJWANPP-UHFFFAOYSA-N
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Description

N-[5-(Acetylamino)-1-naphthyl]acetamide is an organic compound with a molecular formula of C14H13NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an acetylamino group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[5-(Acetylamino)-1-naphthyl]acetamide can be synthesized through the acetylation of 5-amino-1-naphthol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed and purified. This method ensures a consistent and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[5-(Acetylamino)-1-naphthyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the acetylamino group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

N-[5-(Acetylamino)-1-naphthyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[5-(Acetylamino)-1-naphthyl]acetamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the naphthalene ring can interact with hydrophobic regions of proteins and enzymes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Naphthyl)acetamide: Similar structure but with the acetylamino group attached to a different position on the naphthalene ring.

    N-(2-Naphthyl)acetamide: Another isomer with the acetylamino group at a different position.

    N-(4-Acetamidophenyl)acetamide: Contains an acetamidophenyl group instead of a naphthyl group.

Uniqueness

N-[5-(Acetylamino)-1-naphthyl]acetamide is unique due to the specific position of the acetylamino group on the naphthalene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with biological targets and varied applications in research and industry.

Properties

IUPAC Name

N-(5-acetamidonaphthalen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9(17)15-13-7-3-6-12-11(13)5-4-8-14(12)16-10(2)18/h3-8H,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUIRSHKJWANPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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